molecular formula C19H18N2O2S B11353263 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-(prop-2-yn-1-yl)-1H-benzimidazole

Cat. No.: B11353263
M. Wt: 338.4 g/mol
InChI Key: RNCJKGYMMXDRGO-UHFFFAOYSA-N
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Description

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzodiazole core, which is known for its diverse biological activities, and a methoxyphenoxyethylsulfanyl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Prop-2-yn-1-yl Group: This step often involves the use of propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methoxyphenoxyethylsulfanyl Group: This can be done through a nucleophilic substitution reaction using 4-methoxyphenol and an appropriate ethylsulfanyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodiazole core and the methoxyphenoxyethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Scientific Research Applications

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with enzymes or receptors, modulating their activity. The methoxyphenoxyethylsulfanyl group can influence the compound’s binding affinity and specificity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-4,5-DIPHENYL-1H-IMIDAZOLE: Similar structure but with an imidazole core.

    2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE: Contains a benzothiazole core instead of a benzodiazole core.

Uniqueness

2-{[2-(4-METHOXYPHENOXY)ETHYL]SULFANYL}-1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H18N2O2S

Molecular Weight

338.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-prop-2-ynylbenzimidazole

InChI

InChI=1S/C19H18N2O2S/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)24-14-13-23-16-10-8-15(22-2)9-11-16/h1,4-11H,12-14H2,2H3

InChI Key

RNCJKGYMMXDRGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC#C

Origin of Product

United States

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